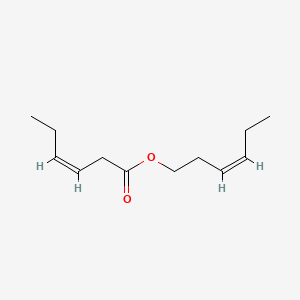

cis-3-Hexenyl cis-3-hexenoate

Beschreibung

Contextualization as a Biogenic Volatile Organic Compound (BVOC)

Cis-3-Hexenyl cis-3-hexenoate is classified as a biogenic volatile organic compound (BVOC), a large and diverse group of carbon-based chemicals emitted by living organisms, primarily plants. acs.orgresearchgate.net BVOCs are estimated to constitute approximately 90% of all non-methane volatile organic compounds (NMVOCs) in the atmosphere, playing a crucial role in atmospheric chemistry. acs.org These compounds are synthesized by plants through various metabolic pathways and are released in response to both normal physiological processes and environmental stressors. acs.orgnih.gov this compound belongs to the fatty acid ester class of organic compounds, which are derivatives of fatty acids. hmdb.cafoodb.ca

Significance in Chemoecological and Atmospheric Science Research

The importance of this compound in academic research stems from its dual role in chemoecology and atmospheric science.

In chemoecology , which studies the chemical interactions between organisms, this compound is recognized as a "green leaf volatile" (GLV). wikipedia.org GLVs are released by plants, often in response to mechanical damage or herbivory. nih.govwikipedia.org These emissions can serve as crucial signaling molecules in plant-insect interactions. For instance, they can attract natural enemies of herbivores, a phenomenon known as indirect defense. wikipedia.orgnih.gov Research has shown that GLVs can enhance the attractiveness of pheromones for certain insect species that prey on plant pests. wikipedia.org They are also involved in plant-plant communication, where volatiles from a damaged plant can prime the defenses of neighboring, undamaged plants. wikipedia.orgnih.gov

In atmospheric science , this compound and other BVOCs are significant because of their high reactivity with atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). acs.orgresearchgate.net These reactions can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. acs.orgresearchgate.net Understanding the atmospheric fate of this compound is therefore essential for developing accurate atmospheric models. nih.govresearchgate.net Recent studies have focused on determining the gas-phase reaction rate coefficients of this and related esters with various atmospheric oxidants. acs.orgnih.govnih.gov

Historical Perspective of Green Leaf Volatile (GLV) Research

The study of what are now known as green leaf volatiles has a history stretching back over a century.

1881: The presence of an aldehyde component in the steam distillate of plant leaves was first reported. oup.com

1912: An aldehyde, later identified as 2-hexenal, was isolated from the European hornbeam (Carpinus betulus) and detected in numerous other plant species. oup.com

1983: The concept of plant-plant communication via volatile signals was introduced, with observations that plants exposed to volatiles from damaged neighbors became less attractive to herbivores. oup.com

Early 1990s: Further evidence emerged showing that GLVs could induce the production of phytoalexins (antimicrobial compounds) and negatively affect aphid fecundity by altering leaf chemistry. oup.com

2000: Specific volatiles, including GLVs and terpenes, emitted from herbivore-infested plants were shown to activate defense-related gene expression in nearby uninfested plants. oup.com

This historical progression highlights a growing understanding of the complex roles GLVs play in plant defense and communication.

Current Research Trajectories for this compound

Contemporary research on this compound is largely focused on elucidating its atmospheric chemistry and its precise functions in ecological interactions.

A significant area of current investigation is the determination of the kinetic rate coefficients for the gas-phase reactions of this compound and other related esters with atmospheric oxidants. acs.orgnih.govnih.gov This research is crucial for predicting the atmospheric lifetime of these compounds and their potential to form secondary organic aerosols. researchgate.netnih.gov For example, recent studies have provided the first experimentally determined gas-phase reaction rate coefficients for this compound with OH radicals and ozone. nih.govresearchgate.netnih.govnih.gov

Interactive Data Table: Gas-Phase Reaction Rate Coefficients of selected cis-3-Hexenyl Esters.

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| This compound | OH | (10.58 ± 1.40) x 10⁻¹¹ |

| This compound | O₃ | (22.5 ± 2.5) x 10⁻¹⁷ |

| cis-3-Hexenyl formate | OH | (4.13 ± 0.45) x 10⁻¹¹ |

| cis-3-Hexenyl formate | O₃ | (4.5 ± 0.5) x 10⁻¹⁷ |

| cis-3-Hexenyl acetate (B1210297) | OH | (4.19 ± 0.38) x 10⁻¹¹ |

| cis-3-Hexenyl acetate | O₃ | (5.5 ± 0.6) x 10⁻¹⁷ |

| cis-3-Hexenyl hexanoate (B1226103) | OH | (7.00 ± 0.56) x 10⁻¹¹ |

| cis-3-Hexenyl hexanoate | O₃ | (15.3 ± 1.7) x 10⁻¹⁷ |

Data sourced from recent kinetic studies conducted under simulated atmospheric conditions. researchgate.netnih.govnih.gov

Another active research direction involves the use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify the emission of this compound and other volatiles from plants under specific stress conditions. researchgate.net This helps to understand the ecological triggers for its release and its role in mediating interactions within multitrophic systems. nih.govchemsrc.com Furthermore, studies are exploring how the biosynthesis of GLVs, including this compound, can be manipulated in plants to potentially enhance their resistance to both herbivores and pathogens. pnas.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61444-38-0 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

hex-3-enyl hex-3-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3 |

InChI-Schlüssel |

UZJQQWFHPLYECS-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)CC=CCC |

Kanonische SMILES |

CCC=CCCOC(=O)CC=CCC |

Dichte |

0.897-0.903 |

Andere CAS-Nummern |

61444-38-0 |

Physikalische Beschreibung |

colourless liquid, with a green grass, green tomato odou |

Löslichkeit |

insoluble in water, soluble in fixed oils |

Herkunft des Produkts |

United States |

Natural Occurrence and Emission Dynamics of Cis 3 Hexenyl Cis 3 Hexenoate

Environmental Triggers and Inducers of cis-3-Hexenyl cis-3-hexenoate Emission

Abiotic Stressors (e.g., Drought, Nutrient Availability)

The emission of volatile organic compounds (VOCs) in plants, including this compound, is influenced by various abiotic stressors such as nutrient availability and drought. dntb.gov.uaresearchgate.net These environmental challenges can induce internal stress in plants, affecting their stability and immunity. dntb.gov.uaresearchgate.net

Research on Capsicum annuum var. longum has shown that varying concentrations of nitrogen, an essential nutrient, can trigger the release of a profile of VOCs that includes this compound. dntb.gov.uaresearchgate.net In one study, pepper plants were exposed to different levels of urea (B33335) as a nitrogen source (1.8 g/L, 4.5 g/L, and 9 g/L). dntb.gov.uaresearchgate.netgrafiati.com Using Gas Chromatography-Mass Spectrometry (GC-MS), this compound was identified as one of the VOCs emitted by the nitrogen-treated plants. dntb.gov.uaresearchgate.netgrafiati.com This suggests that nutrient availability, and potentially nutrient stress (either deficiency or excess), plays a role in the biosynthesis and emission of this compound. dntb.gov.uaresearchgate.net

Similarly, drought conditions have been shown to alter the aroma profile of plants, which includes changes in the emission of various esters. In a study on tea leaves (Camellia sinensis), mild field drought led to a significant downregulation of several VOCs, including this compound. mdpi.com This indicates that water availability is a critical factor influencing the emission of this compound. The reduction in this compound under drought stress suggests a potential shift in the plant's metabolic pathways away from the production of certain fatty acid-derived volatiles. mdpi.com

Diurnal and Seasonal Emission Patterns

The emission of this compound and other plant volatiles can exhibit distinct diurnal and seasonal patterns. These patterns are often linked to physiological processes in the plant that are influenced by daily cycles of light and temperature, as well as longer-term seasonal changes.

Studies on highbush blueberry (Vaccinium corymbosum) have investigated the diurnal pattern of floral volatile emissions. While specific data for the diurnal emission of this compound was part of a broader analysis of esters, the study revealed that emissions of many related esters peaked between 09:00 and 12:00. nih.gov This suggests that the release of these compounds may be highest during the late morning.

This compound is recognized as a biogenic atmospheric constituent emitted by green leaf plants. researchgate.netresearchgate.netresearchgate.net Its presence in the atmosphere is subject to seasonal variations, which are tied to the life cycles of the plants that produce it. The emission rates and patterns can be altered by abiotic stresses, which themselves can have seasonal components. acs.org Research on the aroma components of spring green tea has highlighted that this compound contributes to the characteristic fresh aroma of this seasonal product. tandfonline.comtandfonline.com This implies a higher emission or presence of the compound during the spring growth period of tea plants.

Taxonomic Distribution and Specific Plant Genera Occurrence

Detection in Capsicum annuum var. longum (Bell Pepper)

This compound has been identified as a volatile organic compound emitted from Capsicum annuum var. longum. dntb.gov.uaresearchgate.netgrafiati.com In a study investigating the effects of different nitrogen concentrations on the plant's VOC profile, this compound was detected in plants treated with urea. dntb.gov.uaresearchgate.net The identification was carried out using Solid Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. dntb.gov.uaresearchgate.netgrafiati.com

Isolation from Acca sellowiana (Feijoa)

This compound has been isolated from Acca sellowiana, commonly known as feijoa or pineapple guava. medchemexpress.combioscience.co.ukresearchgate.net It is one of the numerous volatile compounds that contribute to the characteristic aroma of this fruit. colab.wsresearchgate.net Analysis of the volatile constituents from the headspace of intact feijoa fruit has led to the identification of this compound. researchgate.netcolab.ws

Comparative Analysis Across Plant Species

This compound is a member of the cis-3-hexenyl ester family, which are widespread biogenic compounds emitted by green plants. researchgate.netresearchgate.net Its presence has been documented in a variety of plant species, contributing to their distinct aroma profiles.

Table 1: Detection of this compound in Various Plant Species

| Plant Species | Common Name | Family | Part(s) Where Detected |

|---|---|---|---|

| Capsicum annuum var. longum | Bell Pepper | Solanaceae | Leaves |

| Camellia sinensis | Tea | Theaceae | Leaves |

| Acca sellowiana | Feijoa | Myrtaceae | Fruit |

| Vaccinium corymbosum | Highbush Blueberry | Ericaceae | Flowers |

The emission and relative abundance of This compound can vary significantly between different plant species and even between cultivars of the same species. For example, in a comparative analysis of oolong tea varieties, the volatile profiles, which can include esters like cis-3-Hexenyl hexanoate (B1226103), were found to differ, helping to distinguish the fermentation levels of the tea. nih.gov Similarly, studies on highbush blueberry have shown that the emission of floral volatiles, including various cis-3-hexenyl esters, is influenced by the cultivar. nih.gov

Biosynthetic Pathways and Precursors of Cis 3 Hexenyl Cis 3 Hexenoate

Overview of Green Leaf Volatile Biosynthesis

Green leaf volatiles are a class of C6 compounds, including aldehydes, alcohols, and esters, that are responsible for the characteristic "green" aroma of freshly cut grass and damaged leaves. Their production is a rapid response to tissue damage, whether mechanical or caused by herbivores.

General Principles of C6-Volatile Formation

The biosynthesis of C6-volatiles is initiated when plant cell membranes are disrupted. This damage brings enzymes and substrates into contact, triggering a cascade of biochemical reactions. The entire process, from the release of precursors to the emission of volatile compounds, can occur within seconds to minutes, a phenomenon often referred to as a "GLV burst". These volatiles are not only responsible for the familiar scent of cut grass but also act as signaling molecules in plant defense, attracting predators of herbivores and exhibiting antimicrobial properties.

Intermediates in GLV Biosynthesis

The formation of cis-3-Hexenyl cis-3-hexenoate involves several key intermediate molecules. The pathway begins with polyunsaturated fatty acids, which are converted into unstable hydroperoxides. These hydroperoxides are then cleaved to produce C6-aldehydes. These aldehydes can be further metabolized into their corresponding alcohols and, subsequently, into esters. Each step is catalyzed by a specific set of enzymes that dictate the final profile of the emitted GLVs.

Role of the Hydroperoxide Lyase Pathway in Ester Formation

The hydroperoxide lyase (HPL) pathway is the central route for the production of C6-volatiles. This pathway transforms fatty acids into the aldehydes that serve as the backbone for a variety of green leaf volatiles.

Initial Substrate Derivation from Fatty Acids (e.g., Linolenic Acid)

The primary precursors for the biosynthesis of most C6-GLVs, including this compound, are the C18 polyunsaturated fatty acids, linolenic acid and linoleic acid. researchgate.net These fatty acids are abundant components of plant cell membranes, primarily within galactolipids and phospholipids (B1166683). When the plant tissue is damaged, these fatty acids are liberated from the membranes by the action of lipolytic enzymes. Linolenic acid is the direct precursor for the C6 compounds that have a cis-3 double bond, which is characteristic of this compound.

Lipoxygenase (LOX) Activity in Substrate Generation

Once released, linolenic acid is targeted by the enzyme lipoxygenase (LOX). researchgate.net LOX catalyzes the dioxygenation of linolenic acid, specifically adding a hydroperoxide group at either the C-9 or C-13 position. For the formation of C6 volatiles, the 13-hydroperoxide isomer, 13-hydroperoxy-linolenic acid (13-HPOT), is the key intermediate. researchgate.net This step is crucial as it introduces the oxygen functionality and sets up the molecule for the subsequent cleavage reaction.

Hydroperoxide Lyase (HPL) Action and C6-Aldehyde Production

The 13-hydroperoxy-linolenic acid is then cleaved by the enzyme hydroperoxide lyase (HPL), which is a type of cytochrome P450 enzyme. researchgate.netbrocku.ca HPL specifically breaks the bond between C-12 and C-13 of the hydroperoxide, resulting in the formation of two smaller molecules: a C12 oxo-acid (12-oxo-(Z)-9-dodecenoic acid) and a C6-aldehyde, (Z)-3-hexenal. brocku.ca This C6-aldehyde is the foundational building block for a large number of GLVs.

The (Z)-3-hexenal can then undergo several modifications. It can be isomerized to (E)-2-hexenal ("leaf aldehyde"), or it can be reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexen-1-ol ("leaf alcohol"). It is this alcohol that serves as one of the direct precursors to this compound.

The final step in the formation of this compound is the esterification of the alcohol precursor, cis-3-hexen-1-ol (B126655), with an acyl donor. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes transfer an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to the alcohol. In the case of this compound, the acyl group is cis-3-hexenoic acid, which is also derived from the GLV pathway, likely through the oxidation of cis-3-hexenal. The AAT enzyme facilitates the formation of the ester bond, yielding the final product, this compound.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Lipoxygenase | LOX | Dioxygenates linolenic acid to form 13-hydroperoxy-linolenic acid. researchgate.net |

| Hydroperoxide Lyase | HPL | Cleaves 13-hydroperoxy-linolenic acid to produce (Z)-3-hexenal. researchgate.netbrocku.ca |

| Alcohol Dehydrogenase | ADH | Reduces (Z)-3-hexenal to (Z)-3-hexen-1-ol. |

| Alcohol Acyltransferase | AAT | Catalyzes the esterification of (Z)-3-hexen-1-ol with an acyl-CoA to form the final ester. |

Table 2: Precursors and Intermediates in the Biosynthesis of this compound

| Compound | Role |

|---|---|

| Linolenic Acid | Initial fatty acid substrate. researchgate.net |

| 13-Hydroperoxy-linolenic acid (13-HPOT) | Intermediate hydroperoxide. researchgate.net |

| (Z)-3-Hexenal | C6-aldehyde precursor. brocku.ca |

| (Z)-3-Hexen-1-ol | C6-alcohol precursor. |

| cis-3-Hexenoic acid | Acyl group donor (as acyl-CoA). |

Enzymatic Transformations Leading to this compound

The synthesis of this compound occurs at the tail end of the lipoxygenase (LOX) pathway, following the generation of its C6 alcohol and C6 acid precursors.

The direct precursor to the alcohol portion of this compound is cis-3-Hexen-1-ol, commonly known as leaf alcohol. uliege.be This C6 alcohol is itself a product of the LOX pathway. The pathway begins with the release of polyunsaturated fatty acids from cell membranes, which are then oxygenated by lipoxygenase (LOX) and cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes, such as (Z)-3-hexenal. mdpi.comresearchgate.net This unstable aldehyde is subsequently reduced by an alcohol dehydrogenase (ADH) to the more stable alcohol, cis-3-Hexen-1-ol. frontiersin.org

The final step in forming a hexenyl ester is the esterification of cis-3-Hexen-1-ol with an acyl-coenzyme A (acyl-CoA) molecule. nih.gov In the specific case of this compound, both the alcohol (cis-3-Hexen-1-ol) and the acyl group (cis-3-hexenoyl-CoA) are derived from the C6 family of green leaf volatiles.

The enzymes responsible for catalyzing the formation of volatile esters belong to the alcohol acyltransferase (AAT) family, which is part of the larger BAHD (BEAT, AHCT, HCBT, DAT) superfamily of acyltransferases. nih.govnih.gov These enzymes facilitate the transfer of an acyl group from a donor molecule, typically an acyl-CoA, to the hydroxyl group of an alcohol substrate. nih.gov

While the formation of the well-known green leaf volatile cis-3-hexenyl acetate (B1210297) is catalyzed by a specific acetyl-CoA:cis-3-hexen-1-ol acetyltransferase (CHAT), many AATs exhibit broad substrate specificity. researchgate.netfrontiersin.orgnih.gov They can often utilize a variety of alcohol and acyl-CoA substrates. For instance, studies on AATs from apricot (Prunus armeniaca) have shown that a single enzyme, PaAAT1, can use several C6 alcohols, including hexenol, (E)-2-hexenol, and (Z)-3-hexenol, to produce their corresponding acetate esters. frontiersin.orgresearchgate.net Similarly, AATs from other fruits like strawberry and banana can act on a wide range of substrates. nih.gov This promiscuity suggests that the production of specific esters, like this compound, is dependent not only on the presence of a suitable AAT but also on the available pool of specific alcohol and acyl-CoA precursors within the cell. nih.gov

As of current research, a unique enzyme exclusively dedicated to the synthesis of this compound has not been isolated or characterized. The formation of this specific ester is likely catalyzed by a generalist alcohol acyltransferase (AAT) that has an affinity for both cis-3-Hexen-1-ol and cis-3-hexenoyl-CoA.

The characterization of AATs from various plants reveals their broad capabilities. For example, an AAT from Clarkia breweri (BEBT) can use various acyl-CoAs, and an Arabidopsis protein (AAF01587.1) demonstrates strong activity with acetyl-CoA and C6 alcohols like cis-3-hexen-1-ol and hexanol. nih.gov Research on a novel acyltransferase from Neurospora sp. showed it acted on various acyl-CoAs with carbon chains longer than four and a wide range of alcohols. tandfonline.com This evidence supports the hypothesis that a broadly specific AAT, when presented with the correct precursors, is responsible for synthesizing this compound. The actual ester profile of a given plant is therefore highly dependent on the relative availability of different alcohol and acyl-CoA substrates. nih.gov

Broader Metabolic Network Context

The synthesis of this compound is not an isolated reaction but is intricately linked with the plant's primary and secondary metabolism, particularly lipid and fatty acid metabolism.

The biosynthetic pathway for all green leaf volatiles, including this compound, originates from the breakdown of complex lipids within plant cell membranes. mdpi.comresearchgate.net The activation of the lipoxygenase (LOX) pathway is triggered by cellular disruption, which leads to the hydrolysis of glycerolipids, such as phospholipids and galactolipids, by lipolytic enzymes (e.g., phospholipases, galactolipases). mdpi.comuliege.be This initial step releases polyunsaturated fatty acids (PUFAs), the primary substrates for the LOX enzyme. mdpi.comresearchgate.net Therefore, the production of C6 volatiles is directly dependent on the catabolism of membrane lipids, making it an integral part of the plant's wider lipid metabolic network. nih.govmdpi.com

The direct precursors for C6 green leaf volatiles are the C18 polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.comuliege.be These fatty acids are fundamental components of plant cell membranes. The LOX pathway specifically utilizes these fatty acids to generate the entire family of C6 volatiles.

The process unfolds as follows:

Oxygenation : Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT). mdpi.comresearchgate.net

Cleavage : The enzyme hydroperoxide lyase (HPL) then cleaves 13-HPOT into two smaller molecules: the C6 aldehyde (Z)-3-hexenal and a C12 oxo-acid. researchgate.netuliege.be

Modification : (Z)-3-hexenal is the branch point for producing the various C6 GLVs. It can be reduced by alcohol dehydrogenase (ADH) to cis-3-Hexen-1-ol or potentially oxidized to form cis-3-hexenoic acid (the precursor to cis-3-hexenoyl-CoA). frontiersin.org

Esterification : Finally, an alcohol acyltransferase (AAT) catalyzes the reaction between cis-3-Hexen-1-ol and cis-3-hexenoyl-CoA to produce this compound. nih.gov

This direct line from C18 fatty acids to C6 esters firmly establishes the synthesis of this compound as a branch of the fatty acid degradation pathway, often referred to as the oxylipin pathway. researchgate.net

Cross-talk with Other Plant Secondary Metabolite Pathways

The biosynthesis of this compound, a C6 volatile ester, is an integral part of the broader oxylipin pathway, which is a critical component of plant defense and signaling. nih.govnih.gov This pathway does not operate in isolation; rather, it is intricately connected with other secondary metabolite pathways through a complex network of signaling cross-talk, substrate competition, and shared regulatory mechanisms. These interactions allow plants to mount a finely tuned and multifaceted response to various environmental stimuli, including herbivory and pathogen attacks. nih.govoup.com

The oxylipin pathway itself is a primary site of significant internal cross-talk. It bifurcates into two major branches that compete for the same substrate, 13-hydroperoxy-linolenic acid. ishs.org The hydroperoxide lyase (HPL) branch leads to the production of Green Leaf Volatiles (GLVs), including the C6 alcohol and acid precursors of this compound. ishs.orgpnas.org The allene (B1206475) oxide synthase (AOS) branch produces jasmonates, such as jasmonic acid (JA), which are key signaling molecules in plant defense. nih.govishs.org Research demonstrates a competitive and regulatory relationship between these branches. For instance, in rice, the depletion of the hydroperoxide lyase OsHPL3 resulted in a significant overproduction of JA, activating JA-governed defense responses. plos.org This indicates that a reduction in the metabolic flux towards GLV precursors can enhance the production of jasmonates, highlighting a crucial regulatory node that balances the synthesis of these distinct but related defense compounds. oup.complos.org

Beyond the internal dynamics of the oxylipin pathway, there is extensive cross-talk with other major secondary metabolite pathways, including the terpenoid and phenylpropanoid pathways. tennessee.edunih.gov Together with the lipoxygenase (LOX) pathway, these routes produce the majority of plant volatiles involved in defense. tennessee.edu The integration of these pathways is often mediated by phytohormones that act as signaling molecules. Oxylipin-derived signals are known to interact with other hormone signaling pathways, including those for ethylene (B1197577) and salicylic (B10762653) acid (SA), to modulate gene expression and defense responses. nih.gov For example, studies on Arabidopsis have shown that while jasmonic acid and salicylic acid are often considered antagonistic, a significant number of genes are co-regulated by both, indicating a more complex level of interaction. nih.gov

Furthermore, the precursors for these distinct secondary metabolite classes are all derived from primary metabolism, creating a fundamental biochemical linkage. nih.govnih.gov For example, acetyl-CoA, which is a product of fatty acid β-oxidation, serves as a precursor for both fatty-acid-derived esters and for the mevalonate (B85504) (MVA) pathway, which synthesizes terpenoids. mdpi.com This sharing of precursors from central metabolism necessitates a tightly regulated distribution of resources among the different biosynthetic routes, depending on the specific developmental stage or environmental stress encountered by the plant. nih.gov The activation of the LOX pathway has also been linked to abscisic acid (ABA) signaling, particularly in response to wounding and water stress, further illustrating the integration of volatile biosynthesis with broader stress response networks. mdpi.com

Table 1: Summary of Cross-talk Between the Oxylipin Pathway and Other Metabolic Pathways

| Interacting Pathway | Key Mediating Molecules/Enzymes | Nature of Interaction/Research Findings |

|---|---|---|

| Allene Oxide Synthase (AOS) Pathway | 13-hydroperoxy-linolenic acid, Hydroperoxide Lyase (HPL), Allene Oxide Synthase (AOS) | The HPL and AOS branches compete for the same fatty acid hydroperoxide substrate. ishs.org Depletion of HPL can lead to the overproduction of jasmonic acid (JA), indicating a compensatory regulatory mechanism. plos.org This cross-talk allows for a division of labor, providing effective protection against various stresses at a reduced metabolic cost. plos.org |

| Phenylpropanoid Pathway | Jasmonic Acid (JA), Salicylic Acid (SA), Phenylalanine | This pathway produces phenylpropanoids and benzenoids. frontiersin.org It is often co-regulated with the oxylipin pathway in response to stress. tennessee.edu The interaction is frequently mediated by JA and SA, which can have both synergistic and antagonistic effects on gene expression, influencing the final blend of defense compounds. nih.gov |

| Terpenoid Pathways (MVA & MEP) | Acetyl-CoA, Jasmonic Acid (JA) | The oxylipin and terpenoid pathways are major sources of defense volatiles. tennessee.edu They share precursors from primary metabolism, such as acetyl-CoA, which links fatty acid metabolism to the mevalonate (MVA) pathway. mdpi.com JA can induce the expression of genes involved in terpenoid synthesis. |

| Ethylene (ET) Signaling Pathway | Ethylene, Jasmonic Acid (JA) | JA and ethylene signaling pathways often act synergistically to regulate defense gene expression against pathogens and herbivores. nih.gov However, microarray analyses have shown that the number of genes co-induced by both signals can be surprisingly small, suggesting highly specific and context-dependent interactions. nih.gov |

| Abscisic Acid (ABA) Signaling Pathway | Abscisic Acid (ABA) | ABA can positively regulate LOX activity, especially in response to wounding and drought stress. mdpi.com This interaction links the biosynthesis of oxylipins to physiological stress responses mediated by ABA, such as stomatal closure. oup.commdpi.com |

Ecological Roles and Biological Interactions of Cis 3 Hexenyl Cis 3 Hexenoate

Inter- and Intra-Plant Communication Mediated by cis-3-Hexenyl cis-3-hexenoate

Green leaf volatiles are crucial signaling molecules that can warn neighboring plants of impending threats and activate defenses within the emitting plant. researchgate.netresearchgate.net This chemical communication is a key component of plant defense strategies.

Exposure to specific GLVs can "prime" a plant, meaning it can respond more rapidly and robustly to a subsequent attack. While direct research on the priming effects of this compound is limited, extensive studies on closely related hexenyl esters, such as cis-3-hexenyl acetate (B1210297), demonstrate this mechanism clearly.

When undamaged hybrid poplar saplings were exposed to cis-3-hexenyl acetate, they exhibited a primed defense response. nih.gov Upon subsequent feeding by gypsy moth larvae, these primed leaves produced higher levels of key defense compounds like jasmonic acid compared to unprimed controls. nih.gov This priming does not activate costly defenses directly but prepares the plant to deploy them more effectively when an attack actually occurs, a mechanism that is thought to be an adaptive benefit. nih.govnih.gov This suggests that plants can detect specific GLVs as a wound signal to prepare their defenses before experiencing damage themselves. nih.gov

The priming effect of GLVs is rooted in their ability to regulate the expression of defense-related genes. Exposure to these volatiles leads to the upregulation of genes involved in various defense pathways.

Research on related compounds provides a model for how this compound likely functions. For example, cis-3-hexenyl acetate was found to prime the transcripts of genes that mediate oxylipin signaling, a critical pathway for insect defense. nih.gov Similarly, studies using (Z)-3-hexenol on maize plants showed an induction of transcripts for several defense genes, including lipoxygenase (lox) and phenylalanine ammonia-lyase (pal), which are involved in producing defensive compounds. nih.gov This rapid genetic response allows the plant to mount a quicker and more potent defense when attacked. researchgate.net

Table 1: Examples of Defense-Related Pathways and Genes Induced by Related Green Leaf Volatiles This table illustrates the known effects of closely related GLVs, suggesting the potential functions of this compound.

| Inducing Volatile | Affected Gene/Pathway | Plant Species | Finding | Reference |

|---|---|---|---|---|

| cis-3-Hexenyl acetate | Oxylipin Signaling Genes | Hybrid Poplar | Primed transcripts for more robust defense response. | nih.gov |

| cis-3-Hexenyl acetate | Jasmonate-Related Defenses | Wheat | Boosted JA-dependent defenses against fungal pathogens. | nih.gov |

| (Z)-3-Hexenol | lipoxygenase (lox) | Maize | Induced expression of genes in the oxylipin pathway. | nih.gov |

| (Z)-3-Hexenol | phenylalanine ammonia-lyase (pal) | Maize | Induced expression of genes in the phenylpropanoid pathway. | nih.gov |

In addition to communicating between different plants, GLVs can act as systemic signals within the plant that emits them. When one part of a plant is damaged, it releases volatiles that can travel to other, undamaged parts of the same plant, inducing a state of readiness throughout the organism.

Studies on cis-3-hexenyl acetate have shown that it can serve this signaling function, preparing undamaged leaves for potential herbivory after other leaves have been attacked. nih.gov This within-plant signaling ensures that the entire plant can mount a coordinated defense, rather than only the localized area of attack. This systemic induced resistance is a critical component of a plant's ability to withstand and recover from herbivore pressure.

Plant-Herbivore Interactions

This compound is directly involved in the intricate relationship between plants and the herbivores that feed on them. Its presence can alter herbivore behavior and trigger indirect defense mechanisms that protect the plant.

The effect of this compound and related esters on herbivores is highly specific and can range from attraction to repellence. The outcome depends on the particular insect species and the chemical structure of the volatile. This specificity highlights the co-evolutionary dynamics between plants and insects. For instance, while one ester might attract a specialist herbivore, it might repel a generalist.

Research on related compounds illustrates this dual role. The compound (E)-2-hexenyl hexanoate (B1226103), an isomer of the target compound, was found to be attractive to second instar nymphs of the bean bug Riptortus pedestris. researchgate.net In contrast, other studies have shown that cis-3-hexenyl acetate can act as a repellent for certain types of beetles. This demonstrates that subtle changes in the chemical structure of a GLV can dramatically alter its ecological function.

Table 2: Varied Behavioral Effects of Hexenyl Esters on Different Herbivores

| Compound | Herbivore | Effect | Reference |

|---|---|---|---|

| (E)-2-Hexenyl hexanoate | Riptortus pedestris (Bean Bug) | Attraction | researchgate.net |

| cis-3-Hexenyl isovalerate | Plagiodera versicolora (Beetle) | Attraction | |

| cis-3-Hexenyl acetate | Plagiodera versicolora (Beetle) | Repellence | |

| cis-3-Hexenyl acetate | Spodoptera frugiperda (Fall Armyworm) | Oviposition Attraction |

One of the most crucial ecological roles of this compound is its function in indirect defense. Plants under attack by herbivores release this volatile as a chemical "cry for help" to attract predators and parasitoids of the feeding herbivore. This tritrophic interaction is a cornerstone of biological control in many ecosystems.

Specifically, cis-3-hexenyl hexanoate has been identified as a key volatile that attracts the green lacewing, Chrysopa pallens, a generalist predator that feeds on many agricultural pests. Molecular docking studies have revealed that specific odorant binding proteins in the antennae of C. pallens have a high binding affinity for cis-3-hexenyl hexanoate, facilitating the predator's ability to locate its prey by homing in on the plant's distress signal. This mechanism enhances plant fitness by recruiting "bodyguards" that reduce the burden of herbivory.

Table 3: Attraction of Natural Enemies by this compound

| Compound | Natural Enemy | Type of Enemy | Finding | Reference |

|---|---|---|---|---|

| cis-3-Hexenyl hexanoate | Chrysopa pallens (Green Lacewing) | Predator | Compound binds to odorant binding proteins, mediating attraction. | |

| cis-3-Hexenyl esters | Parasitoids (e.g., Cotesia spp.) | Parasitoid | This class of compounds can attract beneficial parasitoids, enhancing biological pest control. |

Electrophysiological Studies of Insect Chemoreception (EAG Responses)

Electrophysiological studies, particularly those employing electroantennography (EAG), have been instrumental in determining the olfactory responses of various insect species to this compound and related compounds. EAG recordings measure the total electrical output from antennal olfactory receptor neurons in response to a volatile stimulus, providing a measure of the insect's ability to detect the compound.

While direct EAG data for this compound is not extensively documented in the provided results, the responses to structurally similar hexenyl esters offer significant insights. For instance, in studies with the bean bug Riptortus pedestris, the related compound (E)-2-hexenyl (Z)-3-hexenoate elicited significant EAG responses. acs.org Silencing a specific chemosensory protein (RpedCSP21) in this insect led to a marked reduction in EAG responses to this and other ligands, underscoring the role of specific proteins in the perception of these volatile compounds. acs.org

Research on stink bugs, including Dolycoris baccarum and Piezodorus hybneri, revealed for the first time that their antennae respond to trans-2-hexenyl-cis-3-hexenoate. wur.nl This finding suggests that various isomers of hexenyl hexenoate can be detected by the olfactory systems of these insects. wur.nl

Furthermore, studies on the cranberry weevil, Anthonomus musculus, showed that while several host plant volatiles elicited significant antennal responses, (Z)-3-hexenyl hexanoate did not produce a response that was statistically different from the air control. oup.com This indicates a degree of specificity in the olfactory tuning of different insect species, where even closely related compounds may not be perceived or may not be ecologically relevant. Similarly, research on the ladybird Hippodamia variegata found that while its odorant receptor HvarOR25 was tuned to several volatiles, including hexyl hexanoate, which elicited EAG responses, this compound was not among the tested active compounds.

The following table summarizes the EAG responses of various insect species to this compound and related compounds based on available research.

| Insect Species | Compound | EAG Response | Source |

| Riptortus pedestris (Bean Bug) | (E)-2-hexenyl (Z)-3-hexenoate | Significant EAG response, reduced after RpedCSP21 silencing | acs.org |

| Dolycoris baccarum (Sloe Bug) | trans-2-hexenyl-cis-3-hexenoate | Elicited antennal response | wur.nl |

| Piezodorus hybneri | trans-2-hexenyl-cis-3-hexenoate | Elicited antennal response | wur.nl |

| Anthonomus musculus (Cranberry Weevil) | (Z)-3-hexenyl hexanoate | Not significantly different from air control | oup.com |

Plant-Pollinator Interactions

While direct evidence for this compound as a primary pollinator attractant is limited in the search results, related compounds like cis-3-hexenyl acetate and other hexenyl esters are known to be involved in these interactions. For example, cis-3-hexenyl acetate is a component of alfalfa (Medicago sativa) floral scent that elicits strong antennal responses in honeybees. e-jecoenv.org It has also been identified as capable of attracting honeybees in other contexts. e-jecoenv.org However, in some cases, it can have repellent effects. e-jecoenv.org

In highbush blueberries (Vaccinium corymbosum), a synthetic floral blend containing cis-3-hexenyl hexanoate, among other compounds, was found to attract significantly more honey bees than non-baited traps. nih.govresearchgate.net This suggests that while it may not be the sole attractant, it is part of an effective attractive mixture for these pollinators. nih.govresearchgate.net The emission of esters, including cis-3-hexenyl hexanoate, from blueberry flowers is also influenced by the time of day, often peaking when pollinator activity is high. nih.govresearchgate.net

Conversely, some compounds can act as repellents to avoid multiple visitations after pollination has occurred. e-jecoenv.orgusp.br For instance, the orchid Ophrys sphegodes emits (E,E)-farnesyl hexanoate to deter solitary bees from repeat visits. e-jecoenv.org This highlights the dual role that floral volatiles can play in managing pollinator interactions.

Floral volatiles, including esters like this compound, can significantly modulate the foraging behavior of pollinators. The composition and concentration of these volatiles can change based on factors like pollination status, influencing where and how long a pollinator forages. researchgate.net

The timing of volatile release also impacts foraging. The emission of many esters from blueberry flowers peaks during the morning and midday, coinciding with peak nectar production and the foraging activity of bees like the honeybee, Apis mellifera. nih.govresearchgate.net This synchronization suggests a mechanism to maximize the chances of pollination by attracting pollinators when the floral rewards are most abundant.

The following table details research findings on how related hexenyl esters modulate pollinator behavior.

| Plant Species | Compound(s) in Floral Blend | Effect on Pollinator Behavior | Source |

| Vaccinium corymbosum (Highbush Blueberry) | Synthetic blend including cis-3-hexenyl hexanoate | Attracted more honey bees to traps. | nih.govresearchgate.net |

| Vaccinium corymbosum (Highbush Blueberry) | Reduced overall volatiles after pollination | Bees spent more time visiting bushes with unpollinated (higher emission) flowers. | nih.gov |

| Medicago sativa (Alfalfa) | cis-3-hexenyl acetate | Elicited strong honeybee antennal response; can be attractive but also have opposite effects. | e-jecoenv.org |

Responses to Abiotic Stressors and Environmental Cues

The emission of plant volatiles, including this compound, is significantly affected by abiotic stressors such as drought. acs.orgacs.orgnih.gov Under water-limited conditions, plants undergo metabolic changes that alter the biosynthesis and release of VOCs. researchgate.net These changes in the volatile profile can act as signals of the plant's physiological status. acs.org

A study on tea plants (Camellia sinensis) subjected to mild field drought found that the concentration of this compound was reduced in drought-stressed plants compared to control groups. mdpi.com This compound was categorized as a green/herbal-odor type volatile fatty acid derivative, and its reduction was part of a broader shift in the volatile profile, which also saw increases in sweet and fruity-odor compounds. mdpi.com The emission of hexenyl esters is part of a plant's defense signaling pathway, often activated during stress events. acs.org

Research has shown that drought stress can induce the emission of various fatty acid derivatives and other compounds, which may enhance the plant's resistance. mdpi.com For example, some fatty alcohols are believed to modulate gene expression related to drought response. mdpi.com While the specific function of the reduction in this compound under drought is not fully elucidated, it is a clear indicator of the plant's response to water stress.

Nutrient availability, particularly nitrogen, is another critical factor that can modulate the emission of plant volatiles. dntb.gov.uaresearchgate.netresearchgate.net Plants experiencing stress from either limited or excessive nitrogen supply can exhibit altered VOC profiles, which can impact their interactions with other organisms. dntb.gov.uaresearchgate.net

In a study on Capsicum annuum var. longum (long chili), exposure to different concentrations of nitrogen (in the form of urea) led to the emission of several VOCs that were not detected in untreated plants. dntb.gov.uaresearchgate.netresearchgate.net Among the identified compounds was this compound. dntb.gov.uaresearchgate.net This indicates that nitrogen treatment triggers the synthesis and release of this specific ester. The study noted that along with other hexenyl esters and green leaf volatiles, the presence of these compounds provides information that could be useful in agricultural practices and plant phenotyping. dntb.gov.uaresearchgate.net High soil nutrient levels can modulate the release of VOCs that attract both herbivores and their natural enemies. researchgate.net

The following table summarizes the modulation of this compound under specific abiotic stressors.

| Plant Species | Abiotic Stressor | Effect on this compound | Source |

| Camellia sinensis (Tea Plant) | Mild field drought | Reduced emission | mdpi.com |

| Capsicum annuum var. longum (Long Chili) | Nitrogen treatment (urea) | Emission induced/detected in treated plants | dntb.gov.uaresearchgate.net |

Adaptations to Environmental Challenges

The compound this compound is a member of the green leaf volatiles (GLVs), a class of biogenic organic compounds released by plants, particularly in response to environmental stressors. These emissions are a key component of the plant's adaptive strategies to both biotic and abiotic challenges, including herbivory, pathogen attack, and drought. The production of this compound and other related GLVs is a dynamic process, integral to the plant's defense and communication systems.

The emission of cis-3-hexenyl esters, including this compound, is a recognized plant defense mechanism. acs.org These compounds are typically released when a plant is under stress, such as during harvesting, mowing, grazing by herbivores, drought conditions, or pest infestation. acs.org The release of these volatiles serves as a signal of elevated stress levels. acs.org The formation of cis-3-hexenyl esters occurs through the hydroperoxide lyase pathway of oxylipin metabolism, a crucial pathway in plant defense signaling. acs.org

Research has indicated that the emission of GLVs can be a response to various environmental pressures. For instance, studies have shown that continuous mechanical wounding, designed to mimic insect feeding, is sufficient to trigger the release of herbivory-related volatiles. nih.gov Furthermore, significant emissions of GLVs have been observed in the Amazon rainforest during periods of high temperature and drought stress. nih.gov These findings underscore the role of these compounds in a plant's response to a changing environment.

While much of the research has focused on the more abundant GLVs like cis-3-hexenyl acetate, specific investigations into this compound and its isomers are shedding light on their distinct ecological roles. For example, a study documented a significant emission of this compound from plants subjected to herbivory. mpg.de This suggests a direct role for this specific compound in the plant's defensive response against insect pests.

The influence of these compounds extends to the behavior of insects, demonstrating a co-evolutionary adaptation. In the natural predator Chrysopa pallens, odorant-binding proteins, which are crucial for the sense of smell, have been found to bind with high affinity to a range of volatile compounds, including the closely related cis-3-hexenyl hexanoate. nih.gov Subsequent behavioral trials confirmed that many of these compounds elicited significant behavioral responses from the predator, indicating their role in attracting natural enemies of herbivores, a key indirect defense strategy for plants. nih.gov

Furthermore, specific isomers of hexenyl hexenoate have been identified as key signaling molecules for insects. For instance, (E)-2-hexenyl (Z)-3-hexenoate is a component of the aggregation pheromone of the bean bug, Riptortus pedestris. researchgate.net Similarly, the antennae of the stink bugs Dolycoris baccarum and Piezodorus hybneri have been shown to respond to trans-2-hexenyl-cis-3-hexenoate. wur.nl While these are different isomers, their activity highlights the potential for this compound to function as a semiochemical, influencing insect behavior and thereby playing a role in the intricate communication networks within an ecosystem.

The table below summarizes research findings related to the role of this compound and closely related compounds in ecological interactions and adaptations to environmental challenges.

| Compound/Class | Organism(s) Involved | Environmental Challenge/Interaction | Observed Role/Effect | Citation |

| cis-3-Hexenyl esters | Plants | Harvesting, mowing, grazing, drought, pest infestation | Signaling of elevated stress levels as part of plant defense mechanisms. | acs.org |

| Green Leaf Volatiles (GLVs) | Plants in Central Amazon Rainforest | High temperature and drought stress | Emission of GLVs in response to abiotic stress. | nih.gov |

| This compound | Plants | Herbivory | Significant emission of the compound in response to herbivory. | mpg.de |

| cis-3-Hexenyl hexanoate | Chrysopa pallens (predatory insect) | Insect olfaction and behavior | High binding affinity to odorant-binding proteins and elicitation of behavioral responses in the predator. | nih.gov |

| (E)-2-hexenyl (Z)-3-hexenoate | Riptortus pedestris (bean bug) | Insect communication (aggregation pheromone) | Component of the male-specific aggregation pheromone. | researchgate.net |

| trans-2-hexenyl-cis-3-hexenoate | Dolycoris baccarum, Piezodorus hybneri (stink bugs) | Insect electrophysiology | Elicited responses in the antennae of the stink bugs. | wur.nl |

These findings collectively indicate that this compound, as part of the complex blend of GLVs, plays a significant role in how plants adapt to and interact with their environment. Its involvement in defense signaling, herbivore deterrence through the attraction of predators, and as a potential component of insect pheromones, highlights its importance in the chemical ecology of plant-insect interactions.

Analytical Methodologies for Characterization and Quantification of Cis 3 Hexenyl Cis 3 Hexenoate

Extraction and Pre-concentration Techniques for Volatile Compounds

Isolating volatile and semi-volatile compounds from a complex sample matrix is a critical first step in their analysis. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and its physicochemical properties.

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique widely used for the analysis of volatile and semi-volatile organic compounds. The method involves the exposure of a fused-silica fiber coated with a stationary phase to the sample or its headspace. Analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

For compounds like cis-3-Hexenyl cis-3-hexenoate, Headspace SPME (HS-SPME) is often the preferred mode to avoid interference from non-volatile matrix components. The selection of the fiber coating is crucial for efficient extraction. For volatile esters, fibers with a range of polarities can be effective.

Research on similar compounds, such as cis-3-hexenyl acetate (B1210297), provides insight into appropriate fiber selection. researchgate.net A study comparing different SPME fibers for the analysis of jasmine flower volatiles, which include various esters, demonstrated the effectiveness of different fiber materials. researchgate.net

Table 1: Common SPME Fibers for Volatile Ester Analysis

| Fiber Coating Material | Polarity | Typical Applications |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | General purpose for non-polar volatiles |

| Polyacrylate (PA) | Polar | Suitable for polar analytes like esters and alcohols |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of volatiles, including small molecules |

The extraction efficiency in SPME is influenced by several factors, including extraction time, temperature, sample volume, and matrix effects (e.g., salt concentration). Optimization of these parameters is essential for achieving high sensitivity and reproducibility.

Headspace Analysis

Headspace analysis is a technique used to sample the volatile components of a solid or liquid sample by analyzing the vapor phase in equilibrium with the sample. illinois.eduresearchgate.net This method is particularly suitable for the analysis of volatile flavor and fragrance compounds like this compound in beverages, food products, and perfumes. mdpi.comresearchgate.net It avoids the injection of non-volatile matrix components, which can contaminate the chromatographic system.

There are two main types of headspace analysis:

Static Headspace Analysis: A sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition between the sample and the gas phase (headspace). A portion of the headspace gas is then injected into the GC. This method is simple and reproducible but may lack sensitivity for trace-level components.

Dynamic Headspace Analysis (Purge and Trap): An inert gas is passed through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is subsequently heated, and the desorbed analytes are transferred to the GC column. This technique is more sensitive than static headspace analysis and allows for the pre-concentration of analytes.

The choice between static and dynamic headspace analysis depends on the concentration of the target analyte and the required sensitivity.

Solvent-Assisted Flavor Evaporation (SAFE) and Other Enrichment Methods

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique for the gentle isolation of volatile compounds from complex matrices, particularly those with high fat or sugar content. tum.descience.gov The method involves distillation under high vacuum, which allows for evaporation at low temperatures, thus minimizing the thermal degradation of labile compounds and preventing the formation of artifacts. youtube.comtum.deyoutube.com

The SAFE process typically involves:

Extraction of the sample with an organic solvent.

Introduction of the solvent extract into the SAFE apparatus.

Distillation under high vacuum (typically 10-5 to 10-6 mbar).

Condensation of the volatile compounds in a cooled trap.

SAFE is highly efficient for the recovery of a wide range of volatile and semi-volatile compounds and is considered a state-of-the-art method in flavor and aroma research. tum.de An automated version of the SAFE technique (aSAFE) has been developed to improve yields and reduce the risk of contamination. youtube.com

Chromatographic Separation Methods

Gas chromatography is the primary technique for the separation of volatile compounds. The selection of the appropriate column and chromatographic conditions is essential for achieving the desired resolution and sensitivity.

Gas Chromatography (GC) Parameters and Column Selection

Gas chromatography separates compounds based on their differential partitioning between a mobile phase (carrier gas) and a stationary phase coated on the inside of a capillary column. For the analysis of this compound, the selection of the stationary phase is the most critical factor. merckmillipore.com

Column Selection: The principle of "like dissolves like" is a useful guide for stationary phase selection. As an ester, this compound has a degree of polarity. Therefore, a polar stationary phase is generally recommended for its analysis.

Polar Columns: Columns with stationary phases like polyethylene glycol (PEG), often referred to by the trade name Carbowax, are well-suited for the analysis of polar compounds such as esters.

Intermediate Polarity Columns: Columns containing cyanopropyl functional groups can also provide good selectivity for esters.

The dimensions of the GC column (length, internal diameter, and film thickness) also impact the separation. fujifilm.com

Table 2: Typical GC Column Parameters for Flavor Ester Analysis

| Parameter | Typical Value/Range | Effect on Separation |

|---|---|---|

| Stationary Phase | Polyethylene Glycol (e.g., WAX) | Provides good selectivity for polar compounds. |

| Length | 30 - 60 m | Longer columns provide higher resolution but longer analysis times. |

| Internal Diameter (ID) | 0.25 - 0.32 mm | Smaller ID provides higher efficiency (narrower peaks). |

| Film Thickness | 0.25 - 0.50 µm | Thicker films increase retention and sample capacity. |

GC Parameters: Typical GC parameters for the analysis of volatile esters include:

Injector: Split/splitless injection is commonly used. Splitless mode is preferred for trace analysis to maximize sensitivity.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Oven Temperature Program: A temperature ramp is used to elute compounds with a wide range of boiling points. A typical program might start at 40-50°C and increase to 220-250°C.

Detector: A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For identification, a Mass Spectrometer (MS) is used.

Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples where co-elution may be an issue in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comlabrulez.comresearchgate.net GCxGC utilizes two columns with different stationary phase selectivities connected by a modulator. sepsolve.com

The entire sample is subjected to separation in both dimensions, resulting in a structured two-dimensional chromatogram where compounds are grouped by their chemical class. acs.org This technique provides a substantial increase in peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis. acs.orgnih.gov

A typical GCxGC setup for flavor and fragrance analysis would involve:

First Dimension (¹D) Column: A non-polar column (e.g., 5% phenyl-polydimethylsiloxane) for a primary separation based on boiling point.

Second Dimension (²D) Column: A polar column (e.g., PEG) for a secondary separation based on polarity.

This "normal-phase" setup is standard for many applications. sepsolve.com The enhanced resolution of GCxGC can be particularly advantageous for quantifying this compound in complex natural extracts where numerous isomeric or structurally similar compounds may be present.

Spectrometric Identification and Quantification

Spectrometric methods are indispensable for the unambiguous identification and precise quantification of this compound. These techniques provide detailed information on the molecular structure, functional groups, and concentration of the analyte.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile esters like this compound. In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with a chromatographic column. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The ionization process induces fragmentation of the parent molecule, creating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound exhibits a molecular ion peak (M+) corresponding to its molecular weight (196.29 g/mol ) and a series of fragment ions. Analysis of these fragments is crucial for structural confirmation. Esters commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and McLafferty rearrangements. For this compound, characteristic fragments would arise from the cleavage of the ester bond and fragmentation of the two hexenyl chains. For instance, a notable fragment ion observed in its mass spectrum is found at a mass-to-charge ratio (m/z) of 82. researchgate.net

Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by selecting a specific parent ion and subjecting it to a second stage of fragmentation, which is particularly useful for quantifying the compound in complex matrices.

Fourier Transform Infrared (FTIR) Spectroscopy in Gas Phase

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring this compound in real-time, particularly in atmospheric simulation studies. nih.govacs.org This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C=O, C=C, C-O, C-H) vibrates at a characteristic frequency, resulting in a unique IR absorption spectrum.

In studies investigating the atmospheric degradation of this compound, in situ long-path FTIR spectroscopy is employed within environmental simulation chambers. nih.govacs.org For these experiments, spectra are typically recorded across a wide spectral range, such as 4000–700 cm⁻¹, at a high resolution of around 1 cm⁻¹. acs.org The key absorption bands for identifying this ester would include:

C=O stretch: A strong absorption band characteristic of the ester functional group.

C=C stretch: Absorption bands corresponding to the two carbon-carbon double bonds in the molecule.

C-O stretch: Bands associated with the single bond between the carbonyl carbon and the oxygen, and the oxygen and the hexenyl chain.

=C-H and C-H stretches: Absorptions corresponding to the hydrogen atoms attached to the double-bonded carbons and the saturated carbons, respectively.

By monitoring the decay of the characteristic IR absorption bands of this compound over time, scientists can calculate its reaction rates with atmospheric oxidants. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. While detailed experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using both ¹H (proton) and ¹³C (carbon-13) NMR.

The expected ¹H NMR spectrum would provide a wealth of information:

Chemical Shift: The position of each signal would indicate the electronic environment of the protons. For instance, protons on carbons adjacent to the oxygen atoms (ester linkage) would be deshielded and appear at a lower field (higher ppm value) than protons on the alkyl chains. The olefinic protons on the C=C double bonds would appear in a distinct region, typically between 5 and 6 ppm.

Integration: The area under each signal would be proportional to the number of protons it represents.

Spin-Spin Coupling: The splitting pattern of each signal (e.g., singlet, doublet, triplet) would reveal the number of protons on adjacent carbons, allowing for the connectivity of the molecule to be pieced together.

Similarly, the ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, with the carbonyl carbon of the ester group appearing at a characteristic downfield shift (typically >160 ppm). Chemical suppliers of high-purity this compound confirm the compound's structure by NMR as part of their quality control process.

Development and Application of Analytical Standards and Kinetic Databases

The accuracy of any quantification relies on the availability of high-quality analytical standards and robust databases for comparison and modeling.

Calibration and Validation Protocols

Accurate quantification of this compound requires rigorous calibration and validation protocols. Commercial suppliers provide this compound as a neat standard, often with a purity of ≥95%, which can be used to prepare calibration standards for quantitative analysis by techniques like GC-MS or GC with Flame Ionization Detection (GC-FID).

In the context of atmospheric chemistry, a relative rate method is frequently used for kinetic studies. nih.govacs.org This protocol involves monitoring the concentration of this compound relative to a well-characterized reference compound whose reaction rate is already known. nih.govacs.org By comparing the decay rates of the two compounds under the same experimental conditions, the rate coefficient for the target compound can be accurately determined. acs.org This method serves as an indirect calibration, validated by the established kinetic data of the reference compounds.

Table 1: Reference Compounds Used in Kinetic Studies of this compound

| Reference Compound | Used For Reaction With |

|---|---|

| Cyclohexene | OH Radicals, Ozone nih.govacs.orgacs.org |

| 1,3,5-Trimethylbenzene | OH Radicals nih.govacs.org |

| E-2-butene | Ozone acs.org |

Contribution to Kinetic and Volatile Compound Databases

Recent research on this compound has been explicitly aimed at expanding the existing kinetic and volatile compound databases used in atmospheric modeling. nih.govacs.orgacs.org The determination of its gas-phase reaction rate coefficients with key atmospheric oxidants like the hydroxyl radical (OH) and ozone (O₃) provides crucial data for these models. nih.govacs.org

These experimentally determined rates are vital for accurately predicting the atmospheric lifetime of the compound and its potential to contribute to the formation of secondary pollutants like ozone and organic aerosols. acs.org The new kinetic data for this compound and other related esters help to refine Structure-Activity Relationships (SARs), which are methods used to estimate reaction rate constants for compounds that have not been studied experimentally. nih.govacs.org

Table 2: Experimentally Determined Gas-Phase Reaction Rate Coefficients for this compound

| Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH Radical | (10.58 ± 1.40) x 10⁻¹¹ nih.gov |

This new information represents a direct and valuable contribution to the scientific databases that underpin our understanding of atmospheric chemistry. nih.govacs.orgacs.org

Atmospheric Chemistry and Environmental Fate of Cis 3 Hexenyl Cis 3 Hexenoate

Gas-Phase Oxidation Reactions and Mechanisms

The primary sinks for cis-3-Hexenyl cis-3-hexenoate in the troposphere are its reactions with OH radicals, ozone, and nitrate (B79036) radicals (NO3). The presence of two double bonds in its structure makes it highly reactive towards these atmospheric oxidants.

The reaction with the hydroxyl (OH) radical is a significant degradation pathway for this compound in the atmosphere. nih.govnih.gov

The rate coefficient for the gas-phase reaction of OH radicals with this compound has been determined experimentally using relative rate techniques in simulation chambers. nih.govnih.govresearchgate.net In one study, experiments were conducted at a temperature of (298 ± 2) K and a total air pressure of (1000 ± 10) mbar. nih.govnih.gov The decay of the ester was monitored by in situ long-path Fourier transform infrared (FTIR) spectroscopy against several reference compounds. nih.govresearchgate.net

A recent study reported the first experimental determination of the rate coefficient for the reaction of OH radicals with this compound. nih.govacs.org The obtained value is (10.58 ± 1.40) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govnih.govresearcher.life This high rate coefficient indicates a short atmospheric lifetime with respect to this oxidant.

| Compound | Rate Coefficient (kOH) (× 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| This compound | 10.58 ± 1.40 | nih.govnih.govresearcher.life |

The gas-phase reaction of OH radicals with this compound is expected to proceed primarily through the electrophilic addition of the OH radical to the carbon-carbon double bonds. This addition leads to the formation of chemically activated hydroxyalkyl radicals. These radicals can then react with molecular oxygen (O2) to form peroxy radicals. Subsequent reactions of these peroxy radicals can lead to the formation of a variety of stable end-products, including carbonyls and other oxygenated volatile organic compounds. The exact nature and distribution of these products are dependent on the atmospheric conditions, such as the concentration of nitrogen oxides (NOx).

Ozonolysis is another crucial removal pathway for this compound in the atmosphere, given its two unsaturated C=C bonds. nih.govacs.org

The rate coefficient for the reaction of ozone with this compound has been determined experimentally for the first time in a recent study. nih.govacs.orgresearcher.life Using a relative rate method in an atmospheric simulation chamber at (298 ± 2) K and (1000 ± 10) mbar of air, the rate coefficient was measured. nih.gov

The determined rate coefficient is (22.5 ± 2.5) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govresearcher.life This value is significant and suggests that ozonolysis can be a competitive degradation pathway, especially in regions with high ozone concentrations. acs.org

| Compound | Rate Coefficient (kO₃) (× 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| This compound | 22.5 ± 2.5 | nih.govresearcher.life |

The reaction of ozone with alkenes proceeds via the Criegee mechanism. acs.orgorganic-chemistry.org This involves the 1,3-dipolar cycloaddition of ozone to one of the C=C double bonds to form an unstable primary ozonide (a 1,2,3-trioxolane). acs.orgorganic-chemistry.org This primary ozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. acs.orgorganic-chemistry.org

For this compound, ozonolysis can occur at either of the two double bonds, leading to different sets of initial products. The Criegee intermediates formed are highly reactive species that can undergo unimolecular decay or bimolecular reactions with other atmospheric trace gases like water vapor, SO₂, and NO₂. researcher.life These reactions are significant as they can be a source of hydroxyl radicals and can contribute to the formation of secondary organic aerosols, thereby influencing air quality and climate. acs.orgresearcher.life The decomposition of the primary ozonide of cis-3-hexenyl acetate (B1210297), a similar compound, has been shown to produce propanal and 3-oxopropyl acetate. acs.org

Reactions with Nitrate (NO3) Radicals

During the nighttime, the nitrate radical (NO3) becomes a dominant atmospheric oxidant in many environments. nih.gov The atmospheric degradation of unsaturated esters like this compound is significantly influenced by reactions with NO3 radicals. bioline.org.br The reaction between NO3 and unsaturated compounds primarily proceeds via an electrophilic addition of the NO3 radical to the carbon-carbon double bond(s).

For esters containing C=C double bonds, the reaction with NO3 radicals is a crucial removal pathway. researchgate.net Studies on similar unsaturated esters have provided insights into this process. For instance, the rate coefficient for the reaction of cis-3-hexenyl acetate with NO3 radicals has been determined to be (2.46 ± 0.75) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 K. researchgate.netnih.gov The presence of a C=C double bond significantly enhances the reactivity of a molecule towards NO3 radicals. However, the reactivity can be influenced by the molecular structure. For example, in α,β-unsaturated esters, where the double bond is conjugated with the carbonyl group, the reaction rate with NO3 is reduced by a factor of approximately 110 compared to non-conjugated alkenes. reading.ac.uk Although this compound is not an α,β-unsaturated ester, this demonstrates the sensitivity of reaction rates to structural features. The primary reaction mechanism involves the addition of the NO3 radical to the double bond, leading to the formation of nitrooxy alkyl radicals, which then undergo further reactions in the atmosphere. nih.gov These reactions contribute to the formation of organic nitrates, which can act as reservoirs for nitrogen oxides (NOx) and play a role in the formation of secondary organic aerosol (SOA). nih.gov

Reaction Rate Coefficients and Structure-Activity Relationships (SAR)

Comparative Reactivity within cis-3-Hexenyl Ester Series

The atmospheric reactivity of cis-3-Hexenyl esters is largely determined by the presence and number of C=C double bonds and the nature of the ester functional group. rsc.org Recent studies have provided valuable kinetic data for a series of cis-3-Hexenyl esters, allowing for a comparative analysis of their reactivity with major atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3).

A 2024 study systematically investigated the gas-phase reactions of a series of seven cis-3-Hexenyl esters with OH radicals. nih.govresearchgate.net The results, summarized in the table below, show that this compound exhibits the highest reactivity towards OH radicals in the series. nih.govacs.org This enhanced reactivity is attributed to the presence of a second C=C double bond in its structure. nih.gov The study estimated that the contribution of the second double bond to the total reactivity is approximately 3.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org

Table 1: OH Radical Reaction Rate Coefficients for cis-3-Hexenyl Esters at (298 ± 2) K Source: nih.govresearchgate.netresearchgate.net

| Compound Name | Abbreviation | Rate Coefficient (kOH) (× 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-3-Hexenyl formate | Z3HF | 4.13 ± 0.45 |

| cis-3-Hexenyl acetate | Z3HAc | 4.19 ± 0.38 |

| cis-3-Hexenyl isobutyrate | Z3HiB | 4.84 ± 0.39 |

| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 5.39 ± 0.61 |

| cis-3-Hexenyl hexanoate (B1226103) | Z3HH | 7.00 ± 0.56 |

| This compound | Z3HZ3H | 10.58 ± 1.40 |

| cis-3-Hexenyl benzoate | Z3HBz | 3.41 ± 0.28 |

Table 2: Ozone (O3) Reaction Rate Coefficients for cis-3-Hexenyl Esters at (298 ± 2) K Source: acs.org

| Compound Name | Abbreviation | Rate Coefficient (kO3) (× 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-3-Hexenyl formate | Z3HF | 4.5 ± 0.5 |

| cis-3-Hexenyl acetate | Z3HAc | 5.5 ± 0.6 |

| cis-3-Hexenyl isobutyrate | Z3HiB | 7.9 ± 0.9 |

| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 11.9 ± 1.3 |

| cis-3-Hexenyl hexanoate | Z3HH | 15.3 ± 1.7 |

| This compound | Z3HZ3H | 22.5 ± 2.5 |

| cis-3-Hexenyl benzoate | Z3HBz | 29.1 ± 3.2 |

These experimental findings highlight that the presence of multiple unsaturated sites significantly increases the atmospheric reactivity of this compound compared to its single-unsaturated counterparts. nih.govresearchgate.net

Application of SAR Methodologies for Predicting Reactivity

Several SAR methodologies have been developed to predict the reactivity of unsaturated esters with OH, O3, and NO3 radicals. researchgate.netresearcher.life For reactions with OH radicals, the SAR proposed by Kwok and Atkinson is widely used. conicet.gov.ar Recent studies have used this and other SARs to compare with their experimental results for the cis-3-Hexenyl ester series. nih.govnih.gov The newly determined experimental data for compounds like this compound are crucial for refining and developing these SAR methodologies, especially for molecules with multiple functional groups. researchgate.netresearcher.lifenih.gov

For reactions with NO3 radicals and O3, SARs have also been developed that consider the type of C=C bond and the nature of the substituent groups. rsc.org For instance, SARs for alkenes can be extended to α,β-unsaturated esters by applying a reduction factor for the rate coefficient due to the conjugation of the double bond with the ester group. reading.ac.uk While this compound is not an α,β-unsaturated ester, the principles of SAR can be applied by considering the group reactivity of the two separate C=C bonds. The experimental data on the cis-3-Hexenyl ester series, including this compound, provide a valuable dataset for testing and improving the accuracy of SAR predictions for this class of compounds. nih.govresearchgate.netresearcher.life

Atmospheric Degradation Products and Their Environmental Implications

Formation of Carbonyls and Organic Acids

The atmospheric oxidation of this compound, initiated by reactions with OH, O3, or NO3 radicals, leads to the formation of a variety of smaller, oxygenated products, including carbonyls (aldehydes and ketones) and organic acids. nih.govacs.org The cleavage of the two carbon-carbon double bonds is the primary degradation pathway.

Ozonolysis of the C=C bond in the hexenyl portion of the molecule is expected to yield propanal and 3-oxopropyl cis-3-hexenoate as primary products. Similarly, ozonolysis of the C=C bond in the hexenoate portion would lead to the formation of other carbonyls and ester compounds. Subsequent oxidation of the aldehyde products can lead to the formation of corresponding carboxylic acids, such as propanoic acid. acs.org Studies on the degradation of cis-3-Hexenyl acetate have confirmed the production of aldehydes, esters, and organic acids. nih.gov Given the structural similarities, the degradation of this compound is anticipated to follow analogous pathways, resulting in a complex mixture of carbonyls and organic acids.

Pathways to Secondary Organic Aerosol (SOA) Formation

Unsaturated esters, including those in the cis-3-Hexenyl series, are recognized as precursors to Secondary Organic Aerosol (SOA). nih.gov SOA is formed when low-volatility products of atmospheric oxidation reactions partition from the gas phase to the particle phase. copernicus.org The high reactivity of this compound, due to its two double bonds, suggests it has a significant potential to contribute to SOA formation. nih.gov

The oxidation of biogenic volatile organic compounds (BVOCs) with multiple double bonds can lead to substantial SOA growth, as the initial oxidation products may still be reactive and undergo further oxidation, leading to lower volatility products. caltech.edu The reaction of cis-3-Hexenyl esters with atmospheric oxidants, particularly O3 and OH radicals, in the presence of NOx, contributes to the formation of SOA. nih.gov For example, the oxidation of cis-3-hexenyl acetate has been shown to produce SOA with molar yields of 0.9% from OH-initiated oxidation and 8.5% from ozonolysis. nih.gov These processes can be influenced by factors such as the presence of acidic seed particles. researchgate.net